4-methoxy-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-12-11-15-18(9-10-19(15)17-12)8-7-16-23(20,21)14-5-3-13(22-2)4-6-14/h3-6,9-11,16H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKGGRACTCLERR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the imidazo[1,2-b]pyrazole core through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide can undergo a variety of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under appropriate conditions.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃) as catalysts
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while substitution reactions on the aromatic ring can introduce various functional groups .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, aminopyrazoles have been shown to inhibit the proliferation of various cancer cell lines, such as HepG2 (liver cancer) and HeLa (cervical cancer), with significant growth inhibition percentages reported . The sulfonamide group in 4-methoxy-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide may enhance its potency against tumor cells by facilitating interactions with specific biological targets.
Anti-inflammatory Properties
Compounds containing the pyrazole and sulfonamide moieties have demonstrated notable anti-inflammatory effects. Studies have shown that derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain . The structure of this compound suggests it could potentially serve as a selective COX-2 inhibitor, similar to other pyrazole derivatives that have shown superior activity compared to standard anti-inflammatory drugs like celecoxib .
Pharmacological Insights
Enzyme Inhibition
The compound's structural features suggest potential as an inhibitor of various enzymes involved in disease processes. For example, pyrazole derivatives have been studied for their ability to inhibit epoxide hydrolase and other kinases, which are crucial in inflammatory pathways and cancer progression . The presence of the imidazole ring may contribute to this inhibitory activity by mimicking natural substrates or cofactors.
Antiepileptic Activity
Some pyrazole-based compounds have been evaluated for their anticonvulsant properties. Testing using rodent models has revealed that certain derivatives provide protection against seizures . This suggests that this compound could be explored further for its potential use in treating epilepsy.
Biochemical Applications
Protein-Ligand Interactions
The sulfonamide group is known for its ability to form hydrogen bonds with amino acid residues in proteins. This characteristic makes this compound a candidate for studies involving protein-ligand interactions. Understanding these interactions can provide insights into the compound's mechanism of action and guide the design of more potent analogs.
Case Studies and Research Findings
A review of recent literature highlights several promising findings regarding similar compounds:
These findings underscore the potential versatility of compounds like this compound in therapeutic applications.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-b]pyrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The sulfonamide group can enhance the compound’s binding affinity to certain proteins, thereby influencing its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 4-methoxy-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide, we compare it with structurally related sulfonamides documented in the literature.
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Structural and Functional Analysis
Heterocyclic Moieties: The imidazopyrazole group in the target compound introduces a fused bicyclic system, which may enhance binding to hydrophobic pockets in enzymes or receptors. The anilinopyridine group in N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide offers a planar aromatic system, favoring π-π stacking interactions in receptor binding .
Substituent Effects: The methoxy group in the target compound may donate electron density to the benzene ring, altering electronic properties and influencing interactions with targets like cytochrome P450 enzymes. The 4-methyl group in N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide could sterically hinder binding to certain targets but improve metabolic stability.
Synthesis and Characterization :
- All compounds share a common sulfonamide backbone synthesized via nucleophilic substitution of sulfonyl chlorides with amines .
- Structural validation relies on techniques such as X-ray crystallography, where SHELX software is critical for refining atomic coordinates and validating bond lengths/angles .
Biological Activity
4-Methoxy-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide is a novel compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound features a benzenesulfonamide core with a methoxy group and an imidazo[1,2-b]pyrazole moiety. The synthesis typically involves the following steps:
- Formation of the Benzene Core : The initial step includes the reaction of 4-methoxybenzenesulfonyl chloride with an appropriate amine to form the sulfonamide.
- Introduction of the Imidazo[1,2-b]pyrazole Moiety : This is achieved through nucleophilic substitution where a 6-methyl-1H-imidazo[1,2-b]pyrazole derivative is coupled with the benzene core.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, derivatives of benzamide have demonstrated significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM .
Anticancer Activity
The imidazo[1,2-b]pyrazole structure is known for its anticancer properties. Research indicates that compounds containing this moiety can inhibit the growth of various cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 3.79 |
| HepG2 (Liver Cancer) | 12.50 |
| A549 (Lung Cancer) | 42.30 |
These values suggest that modifications to the imidazo[1,2-b]pyrazole scaffold may enhance potency against specific cancer types .
The mechanism by which this compound exerts its biological effects is linked to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular pathways, potentially disrupting cancer cell proliferation.
- Receptor Modulation : The imidazo[1,2-b]pyrazole moiety can interact with receptors that play roles in inflammation and cancer progression.
Case Studies
A study conducted on a series of pyrazole derivatives demonstrated that modifications at the benzene core significantly influenced their anticancer activity. For example, compound variants were tested against several cell lines and showed varied IC50 values depending on structural changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
